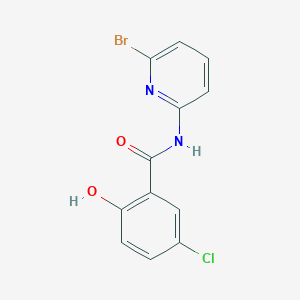
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide: is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide typically involves the reaction of trifluoromethanesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and purity requirements. Advanced purification techniques such as recrystallization or chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Addition Reactions: Electrophiles such as halogens or acids are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while addition reactions can produce halogenated or hydroxylated derivatives.
Scientific Research Applications
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Trifluoromethanesulfonyl)acetamide
- N-(Trifluoromethanesulfonyl)benzamide
- N-(Trifluoromethanesulfonyl)propionamide
Uniqueness
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide is unique due to the presence of both trifluoromethanesulfonyl and trifluoromethyl groups, which impart distinct reactivity and properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
581804-49-1 |
|---|---|
Molecular Formula |
C5H3F6NO3S |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-N-(trifluoromethylsulfonyl)prop-2-enamide |
InChI |
InChI=1S/C5H3F6NO3S/c1-2(4(6,7)8)3(13)12-16(14,15)5(9,10)11/h1H2,(H,12,13) |
InChI Key |
LQQDYLVHMFSOEG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)NS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


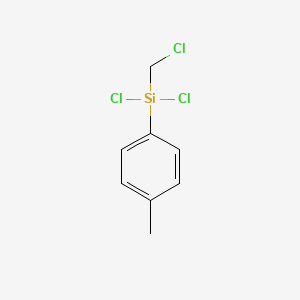
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
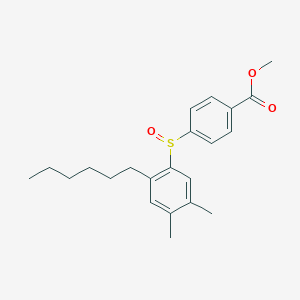
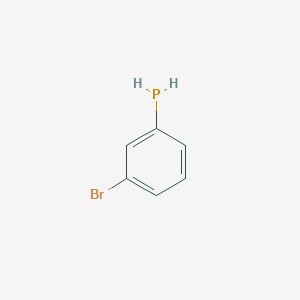
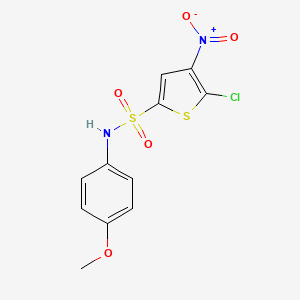
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)
![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)
![2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B12594886.png)

![4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)
![Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-](/img/structure/B12594923.png)
